molecular formula C24H25ClN2O2 B10983275 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propan-1-one

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propan-1-one

Katalognummer: B10983275
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: GSVLAXOMXFXXBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone is a complex organic compound that features a combination of piperidine, pyrrole, and phenyl groups. This compound is known for its significant role in various chemical and biological applications, particularly in the field of medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone typically involves multiple steps, starting with the preparation of the piperidine and pyrrole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity and influencing neurological functions . The exact pathways and molecular targets are still under investigation, but it is believed to affect dopamine and serotonin receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone is unique due to its combination of piperidine, pyrrole, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C24H25ClN2O2

Molekulargewicht

408.9 g/mol

IUPAC-Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-phenyl-3-pyrrol-1-ylpropan-1-one

InChI

InChI=1S/C24H25ClN2O2/c25-21-10-8-20(9-11-21)24(29)12-16-27(17-13-24)23(28)18-22(26-14-4-5-15-26)19-6-2-1-3-7-19/h1-11,14-15,22,29H,12-13,16-18H2

InChI-Schlüssel

GSVLAXOMXFXXBS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC(C3=CC=CC=C3)N4C=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.